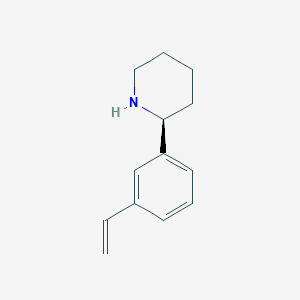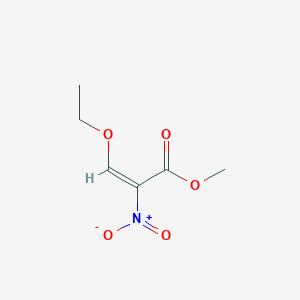
(E)-Methyl 3-ethoxy-2-nitroacrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-Methyl 3-ethoxy-2-nitroacrylate is an organic compound with the molecular formula C₆H₉NO₄ It is a nitroalkene derivative, characterized by the presence of a nitro group (-NO₂) and an ester group (-COOCH₃) in its structure
準備方法
Synthetic Routes and Reaction Conditions
(E)-Methyl 3-ethoxy-2-nitroacrylate can be synthesized through several methods. One common approach involves the condensation of ethyl nitroacetate with methyl acrylate in the presence of a base such as sodium ethoxide. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the nitroalkene product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.
化学反応の分析
Types of Reactions
(E)-Methyl 3-ethoxy-2-nitroacrylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Addition: The double bond in the nitroalkene can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.
Addition: Electrophiles like bromine or nucleophiles like thiols.
Major Products Formed
Reduction: Methyl 3-ethoxy-2-aminoacrylate.
Substitution: Corresponding amides or esters.
Addition: Halogenated or thiolated derivatives.
科学的研究の応用
(E)-Methyl 3-ethoxy-2-nitroacrylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers and resins.
Biological Studies: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industrial Applications: It can be used in the production of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of (E)-Methyl 3-ethoxy-2-nitroacrylate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis or transesterification. These interactions can modulate biological pathways or chemical processes, depending on the specific application.
類似化合物との比較
Similar Compounds
Methyl 3-ethoxyacrylate: Lacks the nitro group, making it less reactive in redox reactions.
Ethyl 2-nitroacrylate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 2-nitropropionate: Contains a nitro group but differs in the position and type of ester group.
Uniqueness
(E)-Methyl 3-ethoxy-2-nitroacrylate is unique due to the combination of its nitro and ester groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo a variety of reactions makes it a valuable compound in both research and industrial applications.
特性
分子式 |
C6H9NO5 |
|---|---|
分子量 |
175.14 g/mol |
IUPAC名 |
methyl (E)-3-ethoxy-2-nitroprop-2-enoate |
InChI |
InChI=1S/C6H9NO5/c1-3-12-4-5(7(9)10)6(8)11-2/h4H,3H2,1-2H3/b5-4+ |
InChIキー |
CLVDISHFCPMLTI-SNAWJCMRSA-N |
異性体SMILES |
CCO/C=C(\C(=O)OC)/[N+](=O)[O-] |
正規SMILES |
CCOC=C(C(=O)OC)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Chloro-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-one](/img/structure/B12972244.png)


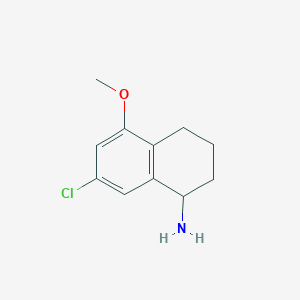

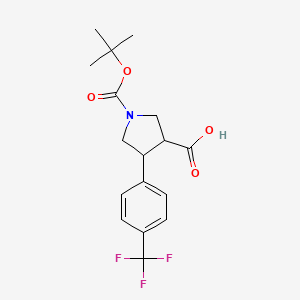
![(S)-1-(2,2-difluorobenzo[d][1,3]dioxol-4-yl)prop-2-en-1-amine hydrochloride](/img/structure/B12972269.png)
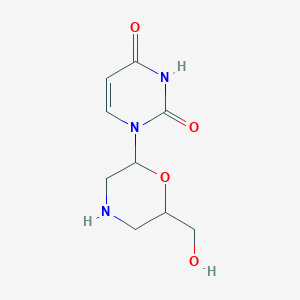
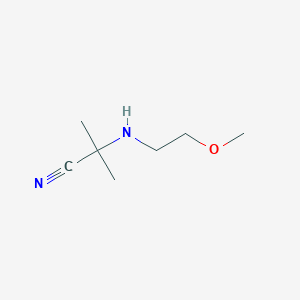
![1h-Pyrrolo[3,2-b]pyridine-5-acetic acid](/img/structure/B12972295.png)
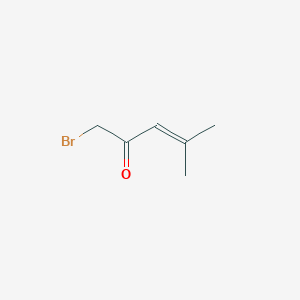
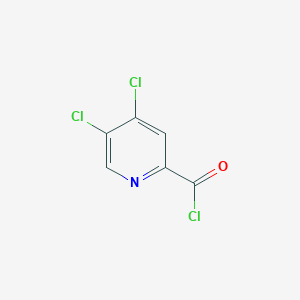
![N-Hydroxypyrazolo[1,5-a]pyrazine-3-carboximidamide](/img/structure/B12972310.png)
